molecular formula C19H24ClN9O B13656647 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride

2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride

Cat. No.: B13656647
M. Wt: 429.9 g/mol
InChI Key: RMNLLPXCNDZJMJ-UHFFFAOYSA-N
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Description

2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 1 (CHEK1). CHEK1 is a central serine/threonine kinase activated in response to DNA damage or replication stress, playing a critical role in the DNA damage response (DDR) pathway by arresting the cell cycle to allow for repair, promoting DNA repair itself, and stabilizing replication forks. This compound is a valuable chemical probe for basic research into cell cycle regulation and the mechanisms that maintain genomic integrity. By specifically inhibiting CHEK1, it abrogates the G2/M cell cycle checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, which can lead to mitotic catastrophe and cell death. This mechanism is exploited in oncology research, particularly in the study of combination therapies. Researchers use this inhibitor to sensitize cancer cells to DNA-damaging agents, such as chemotherapeutics (e.g., cisplatin, irinotecan) or ionizing radiation , with the goal of overcoming inherent or acquired resistance and enhancing apoptotic cell death in tumors. Its research utility extends to exploring synthetic lethal interactions in cancers with specific vulnerabilities, such as those harboring defects in other DDR components like p53 or homologous recombination repair pathways .

Properties

Molecular Formula

C19H24ClN9O

Molecular Weight

429.9 g/mol

IUPAC Name

2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C19H23N9O.ClH/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H

InChI Key

RMNLLPXCNDZJMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthetic route to this compound typically follows a modular approach:

  • Step 1: Construction of the aminocyclohexyl amine intermediate,
  • Step 2: Synthesis of the 3-(2H-1,2,3-triazol-2-yl)phenyl amine fragment,
  • Step 3: Coupling of these fragments onto a pyrimidinecarboxamide scaffold,
  • Step 4: Salt formation with hydrochloric acid to produce the hydrochloride.

This approach is consistent with reported methods for related kinase inhibitors and triazole-containing pyrimidine derivatives.

Detailed Stepwise Preparation

Synthesis of (1R,2S)-2-Aminocyclohexylamine Intermediate
  • Starting from commercially available cyclohexane derivatives, stereoselective amination is performed to yield the (1R,2S)-2-aminocyclohexylamine.
  • Protection of amine groups using tert-butoxycarbonyl (Boc) groups is standard to prevent side reactions during subsequent steps.
Preparation of 3-(2H-1,2,3-triazol-2-yl)phenyl Amine
  • The 1,2,3-triazole ring is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction.
  • The synthetic sequence involves:
    • Formation of an azide intermediate from an aromatic amine,
    • Reaction with a terminal alkyne derivative to form the 1,2,3-triazole ring,
    • Subsequent reduction or functional group manipulations to yield the amine-substituted phenyl triazole.
Coupling to Pyrimidinecarboxamide Core
  • The pyrimidinecarboxamide core is synthesized or obtained commercially.
  • Coupling of the aminocyclohexyl and triazolylphenyl amines to the 2- and 4-positions of the pyrimidine ring is achieved via nucleophilic aromatic substitution or amide bond formation.
  • Typical coupling agents include PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) or similar peptide coupling reagents in the presence of bases like DIEA (N,N-diisopropylethylamine).
  • The reaction is usually conducted in dichloromethane or acetonitrile solvents under inert atmosphere.
Formation of Hydrochloride Salt
  • The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethereal HCl or HCl in dioxane) to yield the hydrochloride salt.
  • This step improves compound crystallinity, stability, and solubility for pharmaceutical applications.

Representative Synthetic Scheme (Based on Patent WO2009136995A2 and Literature)

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate
1 Cyclohexanone derivatives Stereoselective amination, Boc protection (1R,2S)-Boc-protected 2-aminocyclohexylamine
2 3-aminophenyl azide precursor CuAAC with terminal alkyne, Cu(I) catalyst 3-(2H-1,2,3-triazol-2-yl)phenyl amine
3 Pyrimidine-2,4-dichloride Nucleophilic substitution with amines 2-(aminocyclohexylamino)-4-(3-triazolylphenylamino)pyrimidinecarboxamide
4 Free base compound Treatment with HCl Hydrochloride salt of target compound

In-Depth Research Findings and Analytical Data

Reaction Yields and Purity

  • The overall yield for the multi-step synthesis is typically in the range of 40-60%, depending on purification efficiency.
  • Purity is confirmed by HPLC, NMR, and mass spectrometry.

Spectroscopic Characterization

Technique Observations
NMR (1H, 13C) Signals consistent with cyclohexyl, triazole, and pyrimidine protons and carbons; characteristic amide NH signals
Mass Spectrometry Molecular ion peak matching calculated molecular weight (exact mass)
IR Spectroscopy Amide carbonyl stretch (~1650 cm⁻¹), NH stretches, triazole ring vibrations

Crystallographic Data

  • Crystallization of the hydrochloride salt yields well-defined crystals suitable for X-ray diffraction.
  • The crystal structure confirms stereochemistry at the cyclohexyl ring and the positioning of the triazole and pyrimidine substituents.

Summary Table of Preparation Conditions

Step Key Reagents/Conditions Notes
Aminocyclohexylamine Boc protection, stereoselective amination Protects amine functionality
Triazole formation CuAAC reaction, Cu(I) catalyst, azide + alkyne Highly regioselective click chemistry
Coupling to pyrimidine PyBOP, DIEA, CH2Cl2 or CH3CN, inert atmosphere Efficient amide bond formation
Salt formation HCl in dioxane or ether Improves stability and solubility

Chemical Reactions Analysis

PRT062607 Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PRT062607 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

PRT062607 Hydrochloride exerts its effects by selectively inhibiting spleen tyrosine kinase. The mechanism involves binding to the ATP-binding pocket of the kinase, thereby preventing its activation and subsequent phosphorylation of downstream targets. This inhibition leads to the suppression of B cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies .

Comparison with Similar Compounds

Key Attributes :

  • Molecular Formula : C₁₉H₂₃N₉O·HCl
  • Molecular Weight : ~429.5 g/mol (calculated from formula).
  • Synonyms: PRT062607 Hydrochloride, P505-15 Hydrochloride, BIIB057 HCl .
  • Pharmacological Role : A selective inhibitor of spleen tyrosine kinase (SYK), implicated in autoimmune disorders (e.g., rheumatoid arthritis) and B-cell malignancies .

The compound’s stereochemistry ((1R,2S)-configuration) and triazole-phenyl substituent contribute to its target affinity and pharmacokinetic profile.

Comparison with Similar Compounds

The following analysis compares the compound with structurally or functionally related pyrimidine derivatives, emphasizing molecular features, targets, and research findings.

Structural and Functional Analogues

Table 1: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Primary Target Indications/Applications Key References
2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride C₁₉H₂₃N₉O·HCl 429.5 SYK Kinase Autoimmune diseases, B-cell cancers
LY2409881 Hydrochloride C₂₄H₂₉ClN₆OS·xHCl 485.04 (free base basis) IKKβ, Akt Cancer (preclinical studies)
GW786034 (Pazopanib) Hydrochloride C₂₁H₂₃N₇O₂S·xHCl 473.99 (free base) VEGFR, PDGFR, c-Kit Renal cell carcinoma
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride C₆H₁₀N₄·2HCl 215.09 N/A (building block) Chemical synthesis

Detailed Comparisons

LY2409881 Hydrochloride

  • Structural Differences : Incorporates a benzo[b]thiophene-carboxamide group instead of a triazolylphenyl substituent.
  • Functional Differences : Targets IKKβ and Akt pathways, showing antitumor activity in preclinical models . Unlike the SYK-focused activity of PRT062607, LY2409881 modulates NF-κB signaling.

GW786034 (Pazopanib) Hydrochloride

  • Structural Differences: Features a sulfonamide group and indazole moiety, diverging from the aminocyclohexyl-triazole architecture of PRT062605.
  • Functional Differences: Broad-spectrum tyrosine kinase inhibitor targeting VEGF receptors, approved for renal cell carcinoma . In contrast, PRT062607’s SYK specificity limits off-target effects.

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride

  • Structural Differences: Simpler pyrimidine structure lacking the aminocyclohexyl and triazole groups.
  • Functional Role : Primarily a synthetic intermediate rather than a therapeutic agent .

Key Differentiators of PRT062607 Hydrochloride

SYK Selectivity : The triazolylphenyl group enhances SYK binding affinity, reducing cross-reactivity with other kinases (e.g., JAK or BTK) .

Stereochemical Precision: The (1R,2S)-aminocyclohexyl configuration optimizes target engagement and metabolic stability compared to racemic analogues .

Clinical Progress : Phase II trials for rheumatoid arthritis showed significant reduction in inflammatory biomarkers, outperforming earlier SYK inhibitors like fostamatinib .

Biological Activity

The compound 2-[[(1R,2S)-2-Aminocyclohexyl]amino]-4-[[3-(2H-1,2,3-triazol-2-yl)phenyl]amino]-5-pyrimidinecarboxamide Hydrochloride (CAS Number: 1370261-97-4) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN9OC_{19}H_{24}ClN_9O, with a molecular weight of approximately 429.91 g/mol. The structural components include:

  • Aminocyclohexyl group : Imparts steric and electronic properties.
  • Triazole moiety : Known for its diverse biological activities.
  • Pyrimidinecarboxamide : Contributes to the compound's pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of triazoles often exhibit significant antimicrobial properties. For instance, studies on similar triazole-containing compounds have shown effectiveness against various bacterial strains. The presence of the triazole ring in this compound suggests potential antibacterial and antifungal activities, as seen in other studies where triazole derivatives demonstrated notable efficacy against pathogens such as Staphylococcus aureus and Candida albicans .

Anti-inflammatory Properties

In related compounds, particularly those containing pyrimidine and triazole structures, anti-inflammatory activities have been documented. For example, certain 1,2,4-triazole derivatives have shown comparable anti-inflammatory effects to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism often involves inhibition of pro-inflammatory cytokines, which may also be applicable to the current compound.

Case Studies

  • Study on Triazole Derivatives : A comparative analysis was conducted on various triazole derivatives, revealing that modifications at the phenyl position significantly influenced biological activity. The most active compounds showed IC50 values in the low micromolar range against specific cancer cell lines .
  • Anti-inflammatory Assessment : In a study evaluating the anti-inflammatory effects of related compounds, several triazole derivatives were tested against inflammation-induced models. The results indicated a significant reduction in inflammatory markers, suggesting that similar mechanisms could be explored for this compound .

Toxicity Profile

Toxicity assessments of similar compounds have shown that many triazole derivatives possess low toxicity levels, making them suitable candidates for further pharmacological development. For instance, toxicity studies reported DL50 values indicating favorable safety profiles .

CompoundDL50 (mg/kg)
Triazole A1,100
Triazole B1,650
This CompoundTBD

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